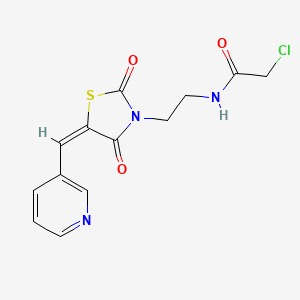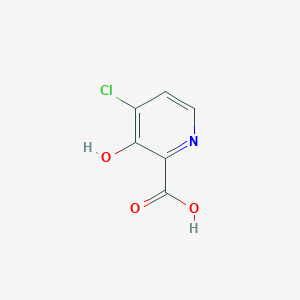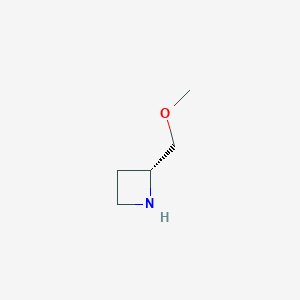
2-Chloro-N-(2-(2,4-dioxo-5-(pyridin-3-ylmethylene)thiazolidin-3-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-(2,4-dioxo-5-(pyridin-3-ylmethylene)thiazolidin-3-yl)ethyl)acetamide is a complex organic compound with a molecular formula of C₁₃H₁₂ClN₃O₃S. It is known for its unique structure, which includes a thiazolidine ring, a pyridine moiety, and a chloroacetamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-(2,4-dioxo-5-(pyridin-3-ylmethylene)thiazolidin-3-yl)ethyl)acetamide typically involves multiple steps. One common method includes the condensation of 2-chloroacetamide with a thiazolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2-Chloro-N-(2-(2,4-dioxo-5-(pyridin-3-ylmethylene)thiazolidin-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds to form more complex structures
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amide or thioamide derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
科学的研究の応用
2-Chloro-N-(2-(2,4-dioxo-5-(pyridin-3-ylmethylene)thiazolidin-3-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-Chloro-N-(2-(2,4-dioxo-5-(pyridin-3-ylmethylene)thiazolidin-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
類似化合物との比較
Similar Compounds
2-Chloro-N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]acetamide: A geometric isomer with similar properties but different spatial arrangement.
N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]acetamide: Lacks the chloro group, leading to different reactivity and applications
Uniqueness
The presence of the chloro group in 2-Chloro-N-(2-(2,4-dioxo-5-(pyridin-3-ylmethylene)thiazolidin-3-yl)ethyl)acetamide enhances its reactivity, making it a versatile intermediate in organic synthesis. Its unique structure also contributes to its potential biological activities, distinguishing it from other similar compounds .
特性
CAS番号 |
554439-42-8 |
|---|---|
分子式 |
C13H12ClN3O3S |
分子量 |
325.77 g/mol |
IUPAC名 |
2-chloro-N-[2-[2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C13H12ClN3O3S/c14-7-11(18)16-4-5-17-12(19)10(21-13(17)20)6-9-2-1-3-15-8-9/h1-3,6,8H,4-5,7H2,(H,16,18) |
InChIキー |
IKNRTONYGCGHRA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl |
正規SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2883347.png)
![5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2883348.png)


![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2883353.png)
![2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2883356.png)
![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2883357.png)
![N-(4-CHLORO-2-FLUOROPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE](/img/structure/B2883358.png)
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide](/img/structure/B2883360.png)

![2-(4-ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2883363.png)
![Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate](/img/structure/B2883364.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2883366.png)
![N-[(furan-2-yl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2883369.png)
